Product packaging for Propargyl acrylate(Cat. No.:CAS No. 10477-47-1)

Propargyl acrylate

Cat. No.: B077110
CAS No.: 10477-47-1
M. Wt: 110.11 g/mol
InChI Key: WPBNLDNIZUGLJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Propargyl acrylate is a high-value, dual-functional organic compound that incorporates both an acrylate group and a terminal alkyne (propargyl) group. This unique structure makes it an exceptionally versatile building block in organic synthesis and materials science. Its primary research applications leverage its participation in two distinct and powerful reaction types: radical polymerizations and metal-catalyzed cycloadditions. The acrylate moiety allows this compound to act as a monomer in free-radical or controlled radical polymerizations, enabling the synthesis of polymers with pendant alkyne functionalities along the backbone. Subsequently, the terminal alkyne group serves as a robust handle for post-polymerization modification via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click" reaction. This allows researchers to precisely decorate polymer chains with a vast array of functional azides, facilitating the creation of tailored surfaces, hydrogels, glycopolymers, and drug delivery conjugates with specific properties. Beyond polymer science, this compound is a key intermediate in synthesizing specialized small molecules, including fluorescent probes and molecular scaffolds, where its orthogonal reactivity enables sequential and selective functionalization. It is particularly valued in the development of advanced materials for bioconjugation, sensing, and the study of structure-property relationships in macromolecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O2 B077110 Propargyl acrylate CAS No. 10477-47-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-ynyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c1-3-5-8-6(7)4-2/h1,4H,2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBNLDNIZUGLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30622-19-6
Record name 2-Propenoic acid, 2-propyn-1-yl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30622-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3065087
Record name 2-Propenoic acid, 2-propynyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10477-47-1
Record name Propargyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10477-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propargyl acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010477471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10477-47-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245495
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 2-propyn-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-propynyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-propynyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.874
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPARGYL ACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCB3ZIC58Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Reaction Pathways of Propargyl Acrylate

Esterification Reactions for Propargyl Acrylate (B77674) Synthesis

Esterification stands as a fundamental and widely employed method for the synthesis of propargyl acrylate. This process can be achieved through the direct reaction of acrylic acid with propargyl alcohol or by reacting acryloyl chloride with propargyl alcohol.

Direct Esterification of Acrylic Acid with Propargyl Alcohol

The direct esterification of acrylic acid with propargyl alcohol is a common laboratory and industrial method for producing this compound. benchchem.com This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and often requires elevated temperatures to proceed at a reasonable rate. benchchem.comontosight.ai To drive the reaction towards the product side and improve yield, a solvent like toluene (B28343) or cyclohexane (B81311) is frequently used to azeotropically remove the water formed during the reaction. benchchem.com Key parameters influencing the reaction include the molar ratio of reactants, catalyst concentration, and reaction temperature. benchchem.com For instance, using a 1:1.2 molar ratio of acrylic acid to propargyl alcohol can help minimize side reactions. benchchem.com The reaction is typically conducted at temperatures ranging from 80 to 110°C. benchchem.com Purification of the resulting this compound is often achieved through vacuum distillation. benchchem.com

Table 1: Reaction Parameters for Direct Esterification of Acrylic Acid with Propargyl Alcohol

Parameter Condition
Reactants Acrylic acid, Propargyl alcohol
Catalyst Sulfuric acid, p-Toluenesulfonic acid benchchem.com
Solvent Toluene, Cyclohexane (for azeotropic water removal) benchchem.com
Molar Ratio 1:1.2 (Acrylic acid:Propargyl alcohol) benchchem.com
Temperature 80–110°C benchchem.com
Purification Vacuum distillation benchchem.com

Synthesis from Acryloyl Chloride and Propargyl Alcohol

An alternative esterification route involves the reaction of acryloyl chloride with propargyl alcohol. benchchem.comchemicalbook.com This method is often preferred for its higher reactivity, which allows the reaction to proceed under milder conditions, typically at temperatures between 0 and 20°C. lookchem.compnu.ac.ir The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. pnu.ac.irgoogle.comresearchgate.net Dichloromethane or tetrahydrofuran (B95107) are common solvents for this reaction. researchgate.netacs.org This method can achieve high yields, with some reports indicating yields as high as 90%. lookchem.com

Table 2: Reaction Parameters for Synthesis from Acryloyl Chloride and Propargyl Alcohol

Parameter Condition
Reactants Acryloyl chloride, Propargyl alcohol benchchem.comchemicalbook.com
Base Triethylamine pnu.ac.irgoogle.comresearchgate.net
Solvent Dichloromethane, Tetrahydrofuran researchgate.netacs.org
Temperature 0–20°C lookchem.compnu.ac.ir

Transesterification Routes to this compound

Transesterification offers another pathway to synthesize this compound. benchchem.com This method involves the reaction of an existing acrylate ester, such as methyl acrylate or ethyl acrylate, with propargyl alcohol in the presence of a catalyst. The reaction equilibrium is driven forward by removing the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation. google.com While various catalysts can be employed, including basic catalysts, they can be sensitive to water. google.com Enzymatic catalysis, for instance using lipases, has also been explored for the transesterification of acrylates. google.com A study on the transesterification of poly(pentafluorophenyl acrylate) with various functional alcohols, including propargyl alcohol, demonstrated near-quantitative conversion using 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. capes.gov.bracs.orgacs.org

Advanced Synthetic Strategies for this compound Derivatives

The unique bifunctionality of this compound has led to the development of more advanced synthetic strategies, particularly in the realm of polymer chemistry. These strategies often involve the protection of the reactive alkyne group or the synthesis of larger, propargyl-functionalized building blocks for creating complex polymer architectures.

Protection and Deprotection of Alkyne Functionality for Polymerization

The direct polymerization of this compound can sometimes be complicated by side reactions involving the alkyne group, which can lead to cross-linking. acs.org To circumvent this, the alkyne functionality can be temporarily protected with a suitable protecting group. A common protecting group for terminal alkynes is the trimethylsilyl (B98337) (TMS) group. acs.orgccspublishing.org.cnsioc-journal.cn For example, 3-(trimethylsilyl)prop-2-ynyl acrylate can be synthesized by reacting this compound with trimethylsilyl chloride. acs.org This protected monomer can then be polymerized, for instance, via nitroxide-mediated radical polymerization (NMRP), to form a well-defined polymer. acs.org Subsequently, the TMS protecting group can be removed under mild conditions, such as treatment with tetrabutylammonium (B224687) fluoride, to regenerate the free alkyne groups along the polymer chain. acs.org These deprotected polymers are then available for post-polymerization modifications via reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry". acs.orgrsc.org

Synthesis of Propargyl-Terminated Macromonomers

Propargyl-terminated macromonomers are polymeric chains with a reactive propargyl group at one end. These macromonomers are valuable building blocks for the synthesis of graft copolymers and polymer brushes. acs.org One approach to synthesizing these involves the esterification of a polymer containing a terminal hydroxyl or carboxyl group with a molecule that introduces the propargyl functionality. For instance, a propargyl-terminated poly(ethylene glycol) (PEG) derivative can be synthesized by reacting a carboxyl-terminated PEG with propargyl bromide. mdpi.comresearchgate.net Another example is the preparation of propargyl-terminated polybutadiene (B167195) (PTPB) through the end-capping modification of hydroxyl-terminated polybutadiene (HTPB). mdpi.com These macromonomers can then be copolymerized with other monomers to create complex polymer architectures. acs.org

Enantioselective and Regiodivergent Synthetic Approaches Involving Propargyl Moieties

The propargyl group is a fundamental building block in organic synthesis, and the development of methods to control its reactivity with high selectivity is a major focus of contemporary research. While the synthesis of this compound itself does not involve the creation of a stereocenter, the functionalization of its propargyl moiety, or the synthesis of related chiral propargyl compounds, relies on advanced asymmetric and regioselective strategies. These methods are crucial for producing structurally complex molecules with precisely defined three-dimensional arrangements.

Enantioselective Synthesis refers to a chemical reaction that preferentially forms one of two enantiomers (non-superimposable mirror images) of a chiral product. For propargylic systems, this involves creating a stereocenter at the carbon atom adjacent to the alkyne. A notable strategy is the direct enantioselective C-H functionalization of alkynes. For example, research has demonstrated the use of a phosphoramidite-ligated iridium catalyst for the highly enantioselective intermolecular silylation of propargylic C-H bonds. nih.govnih.govfishersci.ca This method generates chiral propargylsilanes, which are valuable synthetic intermediates. nih.govnih.govfishersci.ca Another powerful approach is the rhodium-catalyzed asymmetric hydroalkynylation of enamides, which produces chiral propargyl amides with high yield and enantioselectivity. americanelements.com Similarly, the direct addition of terminal alkynes to aldehydes, catalyzed by a zinc triflate and a chiral ligand like N-methylephedrine, can produce optically active propargylic alcohols with excellent enantiomeric excess. uni.lu

Regiodivergent Synthesis is the ability to selectively form one of two or more possible regioisomers (constitutional isomers) from a common starting material, simply by changing the reaction conditions or catalyst. In the context of propargyl chemistry, this often involves controlling the outcome of reactions that can produce either a propargyl derivative or its isomeric allenyl counterpart. For instance, the previously mentioned iridium-catalyzed silylation can be controlled by the choice of reagents to selectively yield either the propargylsilane or the regioisomeric allenylsilane, both with high enantioselectivity. nih.govnih.govfishersci.ca Another sophisticated example is the use of dual catalytic systems. A combined Rh(II)/Pd(0) catalytic system acting on propargylic carbonates can be directed to produce either α-quaternary 1,3-dienyl products or propargylated products by judiciously selecting the phosphine (B1218219) ligand (e.g., dppf vs. tBuBrettphos). uni.lu

The following table summarizes these advanced synthetic concepts involving propargyl moieties.

Synthetic ApproachKey TransformationCatalyst/Reagent SystemProduct TypeSelectivity Control
Enantioselective C-H Silylation Propargylic C-H → C-SiIridium-Phosphoramidite CatalystChiral PropargylsilanesChiral Ligand
Enantioselective Hydroalkynylation Enamide + Alkyne → Propargyl AmideRhodium-Chiral LigandChiral Propargyl AmidesChiral Ligand
Enantioselective Alkynylation Aldehyde + Alkyne → Propargyl AlcoholZn(OTf)₂ / N-MethylephedrineChiral Propargylic AlcoholsChiral Additive
Regiodivergent Silylation Propargylic C-H → C-SiIridium-Phosphoramidite CatalystPropargylsilanes or AllenylsilanesReagent Control
Regiodivergent Substitution Propargylic Carbonate + Diazo Ester + AmineRh(II)/Pd(0) Dual Catalyst1,3-Dienyl or Propargylated ProductsLigand Selection

This table is interactive, allowing for sorting and filtering of data.

These methodologies highlight the sophisticated control that modern synthetic chemistry can exert over the reactivity of the propargyl group. While not employed in the bulk synthesis of this compound itself, they are fundamentally relevant to its potential applications in advanced materials and asymmetric synthesis, where precise control over molecular architecture is paramount.

Polymerization Science of Propargyl Acrylate

Radical Polymerization of Propargyl Acrylate (B77674)

Free radical polymerization (FRP) is a common method for polymerizing vinyl monomers like propargyl acrylate. However, the high reactivity of the acetylenic group in this compound presents considerable challenges, often leading to complex polymer structures. researchgate.net

Homopolymerization Kinetics and Mechanisms

The homopolymerization of this compound initiated by radical initiators like azobisisobutyronitrile (AIBN) has been a subject of study to understand its kinetic behavior.

Studies on the homopolymerization of this compound (PA) in benzene (B151609) at 60°C have demonstrated the influence of both initiator and monomer concentrations on the initial rate of polymerization (Rp). The relationship can be described by the following equation:

Rp = k [AIBN]0.8 [M]1.6

where [AIBN] is the concentration of the initiator, azobisisobutyronitrile, and [M] is the concentration of the this compound monomer. jst.go.jp This equation indicates a reaction order of approximately 0.8 with respect to the initiator concentration and 1.6 with respect to the monomer concentration. jst.go.jp The deviation from first-order dependence on monomer concentration suggests a more complex kinetic scenario, likely influenced by the participation of the acetylenic group in side reactions.

A significant challenge in the free radical polymerization of this compound is the propensity for chain branching and gelation. researchgate.netgoogle.com This occurs because the free radicals can react not only with the acrylate's carbon-carbon double bond but also with the acetylenic triple bond of the propargyl group on another polymer chain. google.com This leads to the formation of cross-linked networks.

Homopolymerization of this compound often results in branched polymers even at early stages of the reaction. researchgate.net Gelation can occur rapidly, for instance, after about 30 minutes with monomer conversion reaching over 12% and a gel content exceeding 50%. researchgate.net This uncontrolled crosslinking makes it difficult to synthesize linear, soluble polymers via standard free radical polymerization methods. researchgate.netgoogle.com The formation of insoluble gels limits the processability and characterization of the resulting polymers. To achieve well-defined, soluble polymers, controlled or living polymerization techniques are often necessary, sometimes requiring the protection of the reactive acetylenic group during polymerization. researchgate.net

Copolymerization with Co-monomers

The behavior of this compound in copolymerization can be quantified by its monomer reactivity ratios (r1 and r2). These ratios describe the relative tendency of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the co-monomer. Studies have determined the reactivity ratios for this compound (M1) with several common co-monomers (M2) at 60°C.

Here is an interactive data table summarizing the reactivity ratios:

Co-monomer (M2)r1 (this compound)r2 (Co-monomer)
Styrene (B11656)0.450.24
Methyl Methacrylate (B99206)1.120.05
Acrylonitrile0.951.49
Data sourced from a study on the radical polymerization of this compound. jst.go.jp

From these values, several observations can be made. In the this compound-styrene system, both r1 and r2 are less than 1, suggesting a tendency towards alternating copolymerization, though with a slight preference for the styrene radical to react with a styrene monomer. jst.go.jp For the this compound-methyl methacrylate system, r1 is greater than 1 while r2 is close to zero, indicating that the this compound radical prefers to add another this compound monomer, and the methyl methacrylate radical strongly prefers to react with this compound. jst.go.jp In the case of this compound and acrylonitrile, the product of the reactivity ratios is greater than 1, suggesting a tendency toward block copolymer formation. jst.go.jp

The incorporation of co-monomers significantly influences the final polymer architecture and the density of crosslinks. numberanalytics.com By varying the feed ratio of this compound to the co-monomer, the number of pendant acetylenic groups along the polymer backbone can be controlled. These pendant groups are sites for potential crosslinking.

A higher concentration of this compound in the copolymer leads to a higher crosslinking density upon curing or during the polymerization itself. researchgate.net This results in a more rigid, three-dimensional network with enhanced mechanical and thermal stability. numberanalytics.comresearchgate.net Conversely, a lower proportion of this compound yields a more flexible polymer with a lower crosslinking density. numberanalytics.com This control over crosslinking density is crucial for designing materials with specific properties, from soft hydrogels to hard, thermosetting resins. The architecture of the polymer chains, including their molecular weight and the distribution of functional groups, also plays a critical role in determining the final properties of the crosslinked material. numberanalytics.comnih.gov

Anionic Polymerization of this compound

Anionic polymerization offers a pathway to creating polymers with controlled molecular weights and narrow molecular weight distributions. However, the polymerization of this compound via this method presents challenges due to the presence of the acidic terminal acetylene (B1199291) proton. afinitica.com

The use of anionic activators is advantageous for the polymerization of propargyl methacrylate (a closely related monomer) to achieve selective polymerization through the ethylenic unsaturation, thereby producing linear and soluble polymers. google.comgoogle.com This approach helps to avoid crosslinking reactions that can occur through the acetylenic groups. google.com For this compound itself, early reports indicated that anionic polymerization could lead to the formation of some insoluble material alongside the desired soluble polymer. afinitica.com However, by employing sterically hindered initiators, such as 1,1-bis(4'-trimethylsilylphenyl)-3-methylpentyllithium, in tetrahydrofuran (B95107) (THF) at low temperatures (-78°C), quantitative yields of soluble poly(this compound) have been achieved. afinitica.com These conditions ensure that the pendant propargyl moiety remains intact. afinitica.com

The polymerization can be carried out over a broad temperature range, from -80°C to about 80°C, with a more practical range being 20°C to 40°C. google.comgoogle.com Anionic polymerization techniques are suitable for preparing both homopolymers and copolymers, including block and random copolymers, resulting in linear polymer chains. google.com

A primary advantage of anionic polymerization for monomers like this compound is its ability to minimize the participation of the acetylenic bond in the polymerization process. google.com Free-radical polymerization methods often lead to a significant degree of reaction at both the ethylenic and acetylenic sites, resulting in crosslinking and the formation of gelled products. google.comgoogle.com In contrast, anionic initiators can be more selective, favoring polymerization through the acrylate's double bond. google.com

Despite this, side reactions can still occur during the anionic polymerization of this compound, particularly during the initiation step. afinitica.com The acidity of the terminal acetylene proton is a key factor, as it can be abstracted by the anionic species, leading to the formation of metal acetylides. afinitica.com These acetylides could potentially initiate further polymerization, which might contribute to cross-linking. afinitica.com To circumvent these issues, a common strategy is to use a protected monomer, such as 3-(trimethylsilyl)prop-2-ynyl acrylate, which can undergo living anionic polymerization to produce well-defined polymers. afinitica.comacs.org The protecting group can then be removed post-polymerization to yield the desired poly(this compound). afinitica.com

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP) techniques have emerged as powerful tools for synthesizing well-defined polymers with precise control over molecular weight, architecture, and functionality. oulu.fiitu.edu.tr These methods are particularly valuable for monomers like this compound, enabling the creation of "clickable" polymers with pendant alkyne groups.

Atom Transfer Radical Polymerization (ATRP) is a robust and widely used CRP method for a variety of monomers, including acrylates. oulu.fisigmaaldrich.com It relies on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal complex, typically copper-based. acs.orgspringernature.com This allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and specific functionalities. oulu.fi ATRP has been successfully applied to the polymerization of this compound and its derivatives to create polymers with reactive pendant alkyne groups for subsequent modifications. oulu.fi

Precise control over the molecular weight and polydispersity of polymers derived from propargyl methacrylate, a related monomer, can be achieved by carefully adjusting the ATRP reaction conditions. msu.edu Key parameters that can be tuned include the ratio of initiator to monomer, the concentration of the copper catalyst, and the amount of reducing agent, if used. msu.edu For instance, in the ATRP of trimethylsilylpropargyl methacrylate, the degree of polymerization and polydispersity were effectively controlled by manipulating these variables. msu.edu

Similarly, for the polymerization of this compound, optimizing conditions is crucial to prevent side reactions associated with the terminal alkyne. While conventional free-radical polymerization can lead to cross-linked products, ATRP offers a more controlled environment. researchgate.net However, to avoid potential complications, the alkyne group is often protected with a silyl (B83357) group during polymerization. acs.orgresearchgate.net This strategy allows for the synthesis of linear polymers with narrow polydispersity (PDI values between 1.07 and 1.29) and controlled molecular weights (ranging from 1,000 to 13,600 g/mol ). researchgate.net

The choice of solvent also plays a significant role. ATRP can be conducted in a variety of solvents, including organic solvents and even aqueous media, enhancing its versatility. acs.org The development of techniques like Activators Re-generated by Electron Transfer (ARGET) ATRP allows for the use of very low concentrations of the copper catalyst, which is beneficial for many applications. acs.org

Photoinduced ATRP (photoATRP) is a variation of ATRP that utilizes light to control the polymerization process, offering spatial and temporal control under mild reaction conditions. oulu.firesearchgate.net This technique can be initiated by various light sources, including visible light, and can be performed with or without a metal catalyst. researchgate.netresearchgate.net

PhotoATRP has been successfully employed for the copolymerization of this compound (PgA) with other monomers like 2-hydroxyethyl acrylate (HEMA). oulu.fi In one example, this copolymerization was initiated from a glass substrate to create a polymer brush layer. oulu.fi The reaction proceeds by generating the active catalyst species under light irradiation, which then initiates the polymerization. rsc.org

A notable advantage of photoATRP is its ability to proceed at room temperature, which is beneficial for preserving the integrity of sensitive functional groups. rsc.org For instance, a one-pot, photo-induced CuAAC/ATRP protocol has been developed where the alkyne-bearing ATRP initiator is first "clicked" onto a polymer backbone, followed by the simultaneous photo-initiated ATRP of another monomer. rsc.org This was achieved using an air-stable CuCl₂ species in conjunction with a ligand (PMDETA), which is reduced to the active Cu(I) species under light irradiation (>350 nm). rsc.org

Visible light-controlled radical polymerization of propargyl methacrylate has also been demonstrated using an iridium-based photoredox catalyst. researchgate.netresearchgate.net This system allows for the polymerization to be efficiently activated and deactivated simply by turning the light on and off, while maintaining a linear increase in molecular weight with conversion and achieving narrow polydispersity. researchgate.netresearchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile and widely used controlled radical polymerization technique. wikipedia.orgsigmaaldrich.com It is compatible with a broad range of monomers and reaction conditions, including aqueous media, and allows for the synthesis of polymers with complex architectures such as block copolymers, star polymers, and comb-like polymers. wikipedia.orgsigmaaldrich.com The control in RAFT polymerization is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent, which mediates the polymerization via a reversible chain-transfer process. wikipedia.org

RAFT polymerization is an effective method for preparing well-defined polymers with terminal alkyne functionalities. For instance, well-defined alkyne-terminated poly(N-vinyl caprolactam) has been synthesized using novel xanthates with alkyne groups as RAFT agents. rsc.org Kinetic studies of this polymerization revealed a linear increase in the polymer's molecular weight with monomer conversion and low dispersity throughout the reaction. rsc.org This control allows for the synthesis of polymers with predictable molecular weights and narrow distributions.

Similarly, the combination of RAFT polymerization and click chemistry has been utilized to create complex polymer architectures. tandfonline.comtandfonline.com For example, well-defined, four-armed star polymers with tetraazide-terminations have been synthesized via RAFT polymerization. tandfonline.comtandfonline.com These precursor polymers can then undergo intramolecular cyclization with a bifunctional linker to form 8-shaped polymers. tandfonline.comtandfonline.com The success of these intricate syntheses relies on the high degree of control over molar mass and end-group fidelity afforded by the RAFT process.

The alkyne groups on polymers synthesized via RAFT polymerization are readily available for post-polymerization modification using click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This powerful combination provides an efficient route for the fabrication of advanced functional materials, including hydrogels. mdpi.comrhhz.net

For example, well-defined hydrogels have been constructed by reacting tetra-propargyl terminal poly(N-isopropylacrylamide) (PNIPA) with an azido-derivative of β-cyclodextrin as a crosslinker. mdpi.com The PNIPA precursors were synthesized via RAFT polymerization followed by an end-group modification. mdpi.com This approach allows for the fine-tuning of hydrogel properties by adjusting the structural parameters of the well-defined polymer precursors.

In another example, temperature and pH dual-responsive hydrogels were fabricated from copolymers of this compound with N-isopropylacrylamide (NIPAAm) or N,N-dimethylaminoethyl methacrylate (DMAEMA) synthesized by RAFT polymerization. rhhz.net The subsequent azido-alkynyl click reaction resulted in hydrogels with high swelling ratios and fast response rates to environmental stimuli. rhhz.net

Nitroxide-Mediated Radical Polymerization (NMRP) of Trimethylsilyl (B98337) this compound

Nitroxide-Mediated Radical Polymerization (NMRP) is another controlled radical polymerization technique that enables the synthesis of well-defined polymers. acs.orgicp.ac.ru It often involves a unimolecular initiator and provides good control over molecular weight and low polymer dispersity. acs.org The direct polymerization of this compound via NMRP can be problematic due to side reactions of the unprotected alkyne group, which can lead to crosslinking. acs.org To circumvent this, the alkyne functionality is often protected, for instance, by using a trimethylsilyl (TMS) group. acs.org

The kinetics of the NMRP of trimethylsilyl this compound have been studied to understand and control the polymerization process. acs.orgresearchgate.net The polymerization, monitored by ¹H NMR and size exclusion chromatography (SEC), allows for the synthesis of well-defined precursor polymers. acs.orgresearchgate.net For instance, polymers with molar masses up to 5800 g·mol⁻¹ and polydispersity indices (PDIs) as low as 1.17 have been achieved. acs.org

The addition of free nitroxide can be used to shift the equilibrium towards the dormant species, thereby enhancing the control over the polymerization. acs.org However, kinetic plots have shown that the polymerization does not always follow perfect linear first-order kinetics, and the PDI can increase with conversion, indicating the presence of transfer reactions. acs.org The rate of polymerization is also influenced by the monomer concentration. acs.org

ParameterValueReference
Molar Mass (Mn,SEC)Up to 5800 g·mol⁻¹ acs.org
Polydispersity Index (PDI)As low as 1.17 acs.org
Molar Mass after "click" reactionUp to 15800 g·mol⁻¹ acs.orgresearchgate.net
PDI after "click" reactionAs low as 1.16 acs.orgresearchgate.net

A significant challenge in the polymerization of this compound is the reactivity of the alkyne group, which can lead to undesirable coupling reactions and crosslinking. acs.org The direct NMRP of unprotected this compound is complicated by these side reactions. acs.org

The primary strategy to overcome this challenge is the protection of the alkyne group. acs.org The use of a trimethylsilyl (TMS) protecting group has proven effective. acs.org this compound is reacted with trimethylsilyl chloride to form trimethylsilyl this compound. acs.org This protected monomer can then be polymerized via NMRP to yield a well-defined polymer. acs.org Following polymerization, the TMS groups can be removed to yield the desired poly(this compound) with pendant alkyne groups, which are then available for subsequent modification reactions. acs.org

Post-Polymerization Modifications of Poly(this compound)

The pendant alkyne groups of poly(this compound) serve as versatile handles for a wide array of post-polymerization modifications, significantly expanding the functional scope of the resulting materials. researchgate.net Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent method for these modifications due to its high efficiency, mild reaction conditions, and quantitative conversions. researchgate.net

This approach allows for the introduction of various functionalities onto the polymer backbone. For example, poly(propargyl 2-ylidene-acetate), a C1 polymer analogue of poly(this compound), has been successfully modified with a variety of azide (B81097) compounds, demonstrating the general applicability of this method. researchgate.net The introduction of specific functionalities, such as pentafluorophenyl azide, can facilitate further, secondary modifications, enabling the creation of complex, multifunctional polymers. researchgate.net

The modification of poly(this compound) is not limited to small molecules. It can be used to attach other polymers, leading to the formation of graft copolymers. For instance, azide-functionalized polystyrene has been grafted onto poly(this compound) to create "brush-like" structures. mdpi.com Furthermore, the pendant alkyne groups on monolithic columns prepared from this compound copolymers have been modified with molecules like 6-azido-6-deoxy-β-cyclodextrin and cinnamyl azide, demonstrating applications in separation science. mdpi.com

These post-polymerization modifications are crucial for developing materials for a range of applications, including the fabrication of hydrogels, the synthesis of functional nanoparticles, and the creation of biocompatible materials. rhhz.netnih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction for modifying polymers containing propargyl groups. benchchem.com This reaction involves the formation of a stable triazole linkage between the alkyne on the this compound unit and an azide-functionalized molecule. benchchem.com The reaction is known for its high yield, selectivity, and tolerance to a wide variety of functional groups, making it a powerful tool for polymer modification under mild conditions. mdpi.comtcichemicals.com

The incorporation of this compound into polymer backbones through polymerization provides a scaffold for introducing a diverse range of functionalities via CuAAC. This post-polymerization modification strategy allows for the precise control of the chemical and physical properties of the resulting polymer.

One common approach is the radical copolymerization of this compound with other monomers. For instance, copolymers of N-isopropylacrylamide and this compound can be synthesized, where the propargyl groups are later used for attaching molecules through CuAAC. sigmaaldrich.com Similarly, copolymers of this compound and N-vinyl pyrrolidone have been prepared and subsequently functionalized with carbohydrate moieties, creating amphiphilic glycopolymers. beilstein-journals.orgnih.gov These glycopolymers have shown potential as stabilizers for polymer nanoparticles. beilstein-journals.orgnih.gov

The "grafting-to" approach using CuAAC is another powerful method for creating complex polymer architectures. acs.org This involves reacting azide-terminated polymer chains with a polymer backbone containing pendant propargyl groups. For example, poly(glycidyl methacrylate) backbones have been modified with azide groups and then coupled with alkyne-terminated poly(2-oxazoline)s via CuAAC to form polymer brushes. acs.org The rigid, helical structure of poly(γ-propargyl-L-glutamate) has been shown to enhance the efficiency of grafting PEG side chains via CuAAC due to the outward projection of the alkyne groups, making them more accessible. acs.org

Surface functionalization using this compound and CuAAC is a key strategy for creating materials with specific interfacial properties. rsc.org Surfaces can be coated with polymers containing this compound units, and then various molecules can be "clicked" onto the surface. rsc.org For example, glass plates have been coated with a copolymer of 2-hydroxyethyl methacrylate (HEMA) and this compound, allowing for subsequent surface modification. rsc.org This technique can be used to create antibacterial surfaces or interfaces that promote cellular adhesion. rsc.org In one study, a photo-cleavable linker was incorporated, enabling the spatially controlled release of conjugated materials from the surface upon UV irradiation. rsc.org

The CuAAC reaction is also highly effective for modifying the interior of hydrogel networks. Hydrogels prepared by copolymerizing acrylamide (B121943) and this compound (pAPA gels) can be functionalized throughout their volume. researchgate.netnih.govexlibrisgroup.com The efficiency and uniformity of these in-gel reactions are critical for the performance of the resulting material.

The mechanism of the in-gel CuAAC reaction involves the diffusion of the azide-containing molecule and the copper catalyst into the hydrogel matrix, followed by the reaction with the gel-bound alkyne groups. researchgate.netnih.govexlibrisgroup.com For uniform modification, the reaction should ideally be in the reaction-limited regime, meaning the rate of reaction is slower than the rate of diffusion. nih.gov This ensures that the concentration of reactants is uniform throughout the gel, leading to a homogeneous distribution of the new functional groups.

Research has shown that for pAPA gels with a thickness of less than 200 μm, in-gel CuAAC reactions proceed with a rate constant of approximately 0.003 s⁻¹, ensuring uniform modification. researchgate.netnih.govexlibrisgroup.com The optimization of reaction conditions, such as catalyst concentration, is crucial. For example, a study on the CuAAC of various alkynes found that propargyl derivatives, including this compound, are highly reactive. nih.gov In another study, the use of exfoliated black phosphorus nanosheets as a photoredox catalyst for CuAAC under white LED and near-IR irradiation was demonstrated, with this compound showing high reaction yields. beilstein-journals.org

Sequential in-gel CuAAC reactions can be performed to introduce multiple functionalities into a single hydrogel. researchgate.netnih.govexlibrisgroup.com This modular approach allows for the creation of multifunctional hydrogels with complex, tailored properties for applications in drug delivery, tissue engineering, and separation science. researchgate.netnih.govexlibrisgroup.com For instance, a cleavable disulfide linker can be introduced via a first CuAAC reaction, followed by the attachment of other functional groups in a second step. researchgate.netnih.govexlibrisgroup.com

Thiol-Yne Click Chemistry Applications

The thiol-yne reaction is another powerful click chemistry tool that utilizes the alkyne group of this compound. This reaction involves the double addition of a thiol to an alkyne, typically initiated by radicals, resulting in a dithioether linkage. rsc.org This process is highly efficient and can proceed rapidly under mild conditions, often initiated by light. rsc.orgrsc.org

A key application of the thiol-yne reaction with this compound is in the formation of crosslinked polymer networks. rsc.orgcapes.gov.br The double addition of thiols to the alkyne allows for a high degree of crosslinking, leading to materials with enhanced thermomechanical properties. rsc.org For example, multifunctional alkynes have been synthesized by reacting multifunctional thiols with this compound. capes.gov.br These alkynes were then photopolymerized with a stoichiometric amount of thiol, resulting in uniformly crosslinked networks with systematically increasing crosslink densities and glass transition temperatures. capes.gov.br

The thiol-yne reaction can also be used for surface functionalization. In one study, surfaces with free thiol groups were functionalized with this compound under UV irradiation. nih.govd-nb.info The alkene group of this compound is known to react much faster with thiols under these conditions than the alkyne group. nih.govd-nb.info The remaining alkyne groups on the surface were then available for further modification, for example, by CuAAC with a fluorescent dye. nih.govd-nb.info

Hybrid materials can be created by combining thiol-yne chemistry with other curing mechanisms. For instance, a novel curing methodology has been developed that combines a photoinitiated thiol-yne reaction with a thermal thiol-epoxy process. rsc.orgupc.edu In this system, a propargyl-terminated hyperbranched poly(ethyleneimine) was used as the alkyne component. rsc.orgupc.edu

Other Bioorthogonal Click Reactions

While CuAAC and thiol-yne are the most prominent click reactions involving this compound, the alkyne group is amenable to other bioorthogonal reactions. Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.gov

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a copper-free alternative to CuAAC. mdpi.com It utilizes strained cyclooctynes that react with azides without the need for a toxic metal catalyst, making it more suitable for biological applications. mdpi.com While this compound itself is not a strained alkyne, polymers containing this compound can be functionalized with molecules that have been pre-modified with a strained alkyne via a different reaction, or the azide partner could be part of a strained ring system.

Other bioorthogonal reactions include the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, and Staudinger ligation between azides and phosphines. nih.govresearchgate.net Although not directly involving the alkyne of this compound, these reactions highlight the broader context of bioorthogonal chemistry in which functionalized polymers derived from this compound can be employed. For example, a polymer functionalized with this compound could be further modified via CuAAC to introduce a tetrazine or a strained alkene, enabling subsequent IEDDA reactions.

The versatility of the alkyne group in this compound makes it a valuable component in the design of complex, functional materials through a variety of click chemistry pathways.

Advanced Applications of Propargyl Acrylate in Materials Science

Hydrogel Engineering and Functionalization.benchchem.comresearchgate.net

The unique chemical structure of propargyl acrylate (B77674) makes it a key component in the engineering of functional hydrogels. benchchem.com Hydrogels are three-dimensional, water-swollen polymer networks with applications in biomedicine and biotechnology. researchgate.netcellulosechemtechnol.ro The incorporation of propargyl acrylate into hydrogel networks allows for the introduction of "clickable" alkyne groups, which serve as handles for subsequent chemical modifications. benchchem.comtandfonline.com

Clickable hydrogels are synthesized by copolymerizing this compound with other monomers, such as acrylamide (B121943) or poly(ethylene glycol) diacrylate (PEGDA). tandfonline.comnih.gov This process results in a hydrogel network with pendant alkyne groups that are readily available for click reactions. benchchem.comtandfonline.com For instance, poly(acrylamide-co-propargyl acrylate) (pAPA) hydrogels can be created through photopolymerization. researchgate.netresearchgate.net

These "clickable" hydrogels are highly valuable in biomedical applications like tissue engineering and drug delivery. benchchem.comnih.gov The alkyne groups allow for the covalent attachment of biomolecules, such as peptides, proteins, and drugs, to the hydrogel scaffold after its formation. benchchem.comtandfonline.com This post-fabrication modification capability is advantageous as it avoids exposing sensitive biomolecules to the potentially harsh conditions of polymerization. tandfonline.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a commonly employed click reaction due to its high efficiency, specificity, and biocompatibility under mild conditions. benchchem.comnih.gov

A typical formulation for a clickable hydrogel is presented in the table below:

ComponentRoleExample Concentration
Poly(ethylene glycol) diacrylate (PEGDA)Cross-linker1.62 mL
This compoundFunctional monomer110 µL
N,N-dimethyl formamide (B127407) (DMF)Solvent-
2,2-Dimethoxy-2-phenylacetophenone (DMPA)Photoinitiator4.10 x 10⁻⁵ mol
This table is based on a study by S. G. Temirel et al. and presents a typical formulation for synthesizing clickable PEG hydrogels. tandfonline.com

A significant advantage of this compound-containing hydrogels is the ability to perform modular and sequential functionalization. nih.govnih.gov This allows for the creation of multifunctional hydrogels with precisely controlled chemical properties. nih.gov Research has demonstrated that poly(acrylamide-co-propargyl acrylate) (pAPA) hydrogels can be modified through sequential in-gel CuAAC reactions. nih.govnih.gov

For example, pAPA gels have been functionalized with cleavable linkers, such as those containing disulfide bonds. nih.govnih.gov These linkers can then be further modified with other functional groups, like benzophenone (B1666685) for protein photo-immobilization or acrylate groups for grafting copolymers. nih.govnih.gov This modular approach allows for the reversible attachment of proteins and graft copolymers. nih.govresearchgate.net The release of these functional units can be triggered by a specific stimulus, such as the addition of a reducing agent to cleave the disulfide bonds. nih.govnih.gov This has been shown to release approximately 50% of the immobilized protein and grafted copolymers. nih.govresearchgate.net The molecular mass of the grafted copolymers has been estimated to be around 6.2 kDa. nih.govresearchgate.net This modular framework is beneficial for applications in drug delivery, tissue engineering, and separation science. nih.govnih.gov

This compound can be incorporated into the synthesis of "smart" hydrogels, which are materials that exhibit significant changes in their properties in response to external stimuli such as temperature, pH, or light. acs.orgnih.gov These materials are of great interest for applications like sensors, actuators, and controlled drug release systems. acs.orgnih.gov

By copolymerizing this compound with stimuli-responsive monomers, such as N-isopropylacrylamide (NIPAM), it is possible to create hydrogels that are both "clickable" and responsive to temperature changes. acs.org Poly(N-isopropylacrylamide) is well-known for its lower critical solution temperature (LCST) of approximately 32°C in water, a temperature close to that of the human body. acs.org Below the LCST, the hydrogel is swollen and hydrophilic, while above it, the hydrogel becomes hydrophobic and shrinks, releasing water. acs.org The presence of this compound in these hydrogels allows for the attachment of various molecules via click chemistry, adding another layer of functionality to these smart materials. acs.org For instance, dual stimulus-sensitive hydrogels have been developed that exhibit rapid response times and reproducible swelling/de-swelling cycles. acs.org

Polymeric Nanomaterials and Nanocomposites.sci-hub.setandfonline.com

This compound is also a key monomer in the synthesis of functional polymeric nanomaterials and nanocomposites. researchgate.nethelsinki.fi The ability to introduce alkyne functionalities onto the surface of nanoparticles allows for their subsequent modification with a wide range of molecules, making them suitable for applications in areas like drug delivery and bio-imaging. nih.govresearchgate.net

Poly(this compound) (PPA) nanoparticles can be synthesized through various polymerization techniques. researchgate.net These nanoparticles possess a high density of alkyne groups on their surface, making them ideal platforms for surface functionalization via click chemistry. nih.govresearchgate.net One common approach involves the copolymerization of this compound with a cross-linker, such as divinylbenzene, to ensure the stability of the nanoparticles. nih.govresearchgate.net

Emulsion polymerization is a widely used method for the synthesis of poly(this compound) nanoparticles. researchgate.netresearcher.life This technique typically involves the use of a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), and an initiator, like potassium persulfate (KPS), in an aqueous medium. nih.govresearchgate.net The this compound monomer, along with a cross-linker, is emulsified in the water, forming micelles where the polymerization takes place. sci-hub.se This method allows for the production of well-defined, spherical nanoparticles with controlled sizes. researchgate.net For example, PPA nanoparticles with a diameter of approximately 88 nm have been synthesized using this technique. nih.gov

A typical emulsion polymerization recipe for PPA nanoparticles is outlined below:

ComponentRole
This compoundMonomer
DivinylbenzeneCross-linker
Sodium dodecyl sulfate (SDS)Surfactant
Potassium persulfate (KPS)Initiator
WaterDispersion medium
This table summarizes the key components used in the emulsion polymerization synthesis of poly(this compound) nanoparticles as described in the literature. nih.govresearchgate.net

Synthesis of Poly(this compound) Nanoparticles

Surface Functionalization Strategies for Nanoparticles

The terminal alkyne group of this compound is readily available for post-polymerization modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". acs.org This reaction allows for the covalent attachment of various molecules to the surface of nanoparticles with high efficiency and selectivity under mild conditions.

Researchers have synthesized poly(this compound) (PA) nanoparticles and subsequently functionalized their surfaces with a range of molecules. rsc.orgresearchgate.net This strategy has been employed to attach fluorescent moieties to create fluoroprobes with large Stokes shifts, which are crucial for enhancing sensitivity in bio-imaging and sensing applications. rsc.orgresearchgate.net The process involves preparing PA colloids through emulsion polymerization and then "clicking" azide-functionalized molecules onto the alkyne groups present on the nanoparticle surface. rsc.orgclemson.edu This method has been used to functionalize nanoparticles with:

Fluorescent dyes to create probes for biological imaging. rsc.orgnih.gov

Polystyrene to form pseudo core-shell particles. clemson.edu

Biomolecules like biotin (B1667282) for specific recognition functions. researchgate.net

Glycopolymers to create glycosylated nanoparticles for interaction with specific proteins like concanavalin (B7782731) A lectin. beilstein-journals.org

This surface functionalization is not limited to polymeric nanoparticles. Ultrasmall gold nanoparticles have also been surface-conjugated with alkyne-containing molecules, such as propargyl alcohol, via click chemistry for applications in cellular imaging. nih.gov The versatility of this approach allows for the creation of a wide array of tailored nanoparticles for diverse applications.

Nanocomposites for Encapsulation and Controlled Release

This compound is a key ingredient in creating nanocomposites designed for the encapsulation and controlled release of active molecules, such as drugs. musc.eduresearchgate.net These systems leverage the polymer's ability to form a stable matrix that can protect a payload and release it in response to specific triggers.

A notable example is the development of this compound-poloxamer nanocomposites (PAPN). researchgate.netresearchgate.net These are synthesized by first creating poly(this compound) nanoparticles through emulsion polymerization, followed by the surface decoration with a poloxamer, which is a type of biocompatible block copolymer. acs.orgresearchgate.net The alkyne groups on the surface of the PA nanoparticles serve as anchor points to attach the poloxamer molecules via click chemistry. acs.org This results in a core-shell structure where the PA forms the core and the poloxamer forms the outer shell, creating a stable drug delivery vehicle. acs.orgresearchgate.net This system has been specifically investigated for the encapsulation of the antibiotic vancomycin (B549263), which has poor water solubility and bioavailability. researchgate.netacs.org

The PAPN system demonstrates programmable, temperature-stimulated release. acs.org Poloxamers exhibit a lower critical solution temperature (LCST), a point at which their coil-like structure changes in size and shape. acs.org Below the LCST, the PAPN system can effectively encapsulate and shield a drug like vancomycin. acs.org When the temperature is raised above the LCST, the poloxamer shell undergoes a conformational change, triggering the release of the encapsulated drug. acs.orgresearchgate.net This mechanism allows for a high concentration of the active molecule to be delivered to a specific target area upon thermal activation. acs.org This temperature-controlled release makes such nanocomposites promising candidates for applications in treating bacterial diseases and potentially cancer. acs.org The degradation of similar systems can also be triggered by changes in pH, where retro-aza-Michael reactions can break down the polymer network under basic conditions. researchgate.netresearchgate.net

Janus Particles with Bifunctional Surface Chemistry

This compound is instrumental in the fabrication of Janus particles, which are colloids with two distinct faces or "patches" of different chemical functionalities. umass.eduacs.org These particles are seen as promising building blocks for the self-assembly of complex, functional materials. nih.govacs.org

A scalable method to produce these particles involves a two-step dispersion polymerization. nih.govacs.org The process starts with a seed particle that is then swollen with this compound monomer, which is subsequently polymerized. umass.edu This polymerization induces a phase separation, creating a particle with two distinct domains: one containing the original seed material and the other composed of poly(this compound) (p(PA)). nih.govacs.orgresearchgate.net For instance, a brominated seed particle can result in a Janus particle with one brominated patch and one p(PA) patch containing alkyne groups. nih.govacs.org

The key advantage of this structure is that the two patches have chemically orthogonal handles. nih.govacs.org The brominated patch can be modified using Atom Transfer Radical Polymerization (ATRP), while the alkyne-containing patch can be independently functionalized using thiol-yne or azide-alkyne click chemistry. acs.orgnih.govacs.org This allows for precise, independent control over the chemistry of each side of the particle, enabling the creation of bifunctional colloids with tailored directional properties. nih.govacs.org The size of the patches can also be tuned by controlling the amount of this compound used. nih.govacs.org

Advanced Coatings and Adhesives

This compound's ability to participate in cross-linking reactions makes it a valuable component in high-performance coatings and adhesives. rawsource.commultichemindia.comatamanchemicals.com Its alkyne group is particularly suited for thiol-yne "click" chemistry, a reaction that forms highly cross-linked polymer networks when combined with multifunctional thiols. researchgate.netresearchgate.net

This reaction proceeds via a radical-mediated step-growth mechanism where each alkyne group can react with two thiol groups, leading to a high cross-link density. researchgate.netpsu.edu This high density results in materials with enhanced properties:

Improved Mechanical Properties : The resulting polymer networks exhibit higher modulus and hardness. researchgate.net

Chemical Resistance : The robust network provides better protection against environmental factors.

Multifunctional alkynes for these systems can be synthesized from commercially available multifunctional thiols and this compound. researchgate.net Thiol-yne photopolymerization is particularly attractive as it is rapid, can be initiated by UV light, and is tolerant to oxygen, making it a facile method for creating advanced coatings. researchgate.netresearchgate.net These coatings have been developed for applications such as antibacterial surfaces and protective layers for metal. multichemindia.comresearchgate.net

Holographic Recording Systems

This compound is utilized as a key monomer and cross-linker in photopolymer systems for recording volume holograms. benchchem.commdpi.com These systems are used to create holographic optical elements and have potential applications in biosensing. mdpi.comnih.gov

In these systems, a photosensitive formulation typically includes a binder polymer, photoinitiator, and monomers like acrylamide and this compound. mdpi.com When this mixture is exposed to a laser interference pattern, the photoinitiator generates free radicals, which triggers the photopolymerization of the monomers. mdpi.com This polymerization and the resulting spatial redistribution of the components cause a modulation of the refractive index within the material, which records the hologram as a volume phase grating. mdpi.com

The inclusion of this compound is significant for several reasons:

Hydrogel Formation : When copolymerized with acrylamide, it forms a hydrogel matrix that is stable in aqueous environments, which is crucial for developing holographic biosensors. mdpi.comnih.gov

Functionalization : The propargyl groups provide reactive sites for the post-recording functionalization of the hologram, for instance, by attaching oligonucleotide probes for nucleic acid detection. mdpi.comnih.gov

Optical Quality : Formulations containing this compound have been used to record volume transmission gratings with high diffraction efficiency and good optical quality. mdpi.comresearchgate.net

The development of high-refractive-index monomers, including those based on propargyl ether structures, is an active area of research to further enhance the performance of holographic materials. spiedigitallibrary.org

Functional Materials for Optical Devices

This compound is a uniquely versatile monomer in the fabrication of advanced functional materials for optical devices. Its structure is distinguished by the presence of two distinct reactive moieties: an acrylate group and a terminal alkyne (propargyl group). benchchem.com The acrylate group allows for straightforward polymerization, typically through free-radical mechanisms, to form a stable polymer backbone. benchchem.com The propargyl group remains available for post-polymerization modification, most notably via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". benchchem.comacs.orgresearchgate.net This dual functionality enables the creation of polymer platforms that can be precisely tailored with specific optical properties after the main polymer structure has been formed.

One significant application is in the development of materials for holographic recording. benchchem.com Researchers have successfully recorded unslanted volume transmission gratings (VTGs) in hydrogel layers composed of acrylamide and this compound. nih.govcsic.es In these systems, a laser-induced photopolymerization process creates a periodic modulation of the refractive index within the hydrogel, thus storing a phase hologram. nih.gov The optimization of recording parameters, such as laser power and exposure time, has led to the production of high-quality gratings with excellent reproducibility. nih.govcsic.es These gratings are notably stable in aqueous environments, retaining their optical performance even after multiple washing cycles. csic.esupv.es This stability is crucial for the development of advanced optical biosensors. nih.gov Under optimized conditions, these acrylamide/propargyl acrylate hydrogel gratings have achieved high diffraction efficiencies.

Holographic Grating Performance in Acrylamide/Propargyl Acrylate Hydrogels

Property Value Source
Grating Type Unslanted Volume Transmission Grating nih.govcsic.es
Matrix Acrylamide/Propargyl Acrylate Hydrogel nih.govcsic.es
Max. Diffraction Efficiency Up to 80% csic.esupv.es

Another innovative use of this compound is in the fabrication of tunable radioluminescent materials for applications like X-ray imaging. researchgate.netoptica.org In this area, copolymers of styrene (B11656) and this compound are synthesized to form nanoparticles (polystyrene-co-poly(propargyl)acrylate or PS-pPA). optica.org These nanoparticles, which can encapsulate an organic scintillator like stilbene, self-assemble into ordered structures known as crystalline colloidal arrays (CCAs) within a hydrogel. researchgate.netoptica.org The base stilbene/PS-pPA hydrogel emits blue light upon X-ray stimulation. optica.org The true potential is unlocked by using the pendant propargyl groups on the nanoparticles for CuAAC click chemistry. researchgate.net By covalently attaching different azide-modified fluorophores, the color of the emitted light can be precisely controlled through Förster resonance energy transfer (FRET). optica.orgresearchgate.net This method allows for the creation of a series of materials that emit different colors from the same base platform, offering a potentially less toxic, fully organic alternative to conventional inorganic scintillators. researchgate.netoptica.org

Tunable X-ray Radioluminescence in Functionalized PS-pPA Hydrogels

Base Material Attached Fluorophore(s) Emission Color Mechanism
Stilbene/PS-pPA Hydrogel None Blue Scintillation from encapsulated stilbene. optica.org
Stilbene/PS-pPA Hydrogel Azide-Naphthalimide (AzNap) Green FRET from Stilbene to AzNap. researchgate.netoptica.org

This compound also plays a role in creating materials with a high refractive index (RI), which are essential for devices like optical waveguides. spiedigitallibrary.orgresearchgate.net While this compound itself does not have an exceptionally high RI, its alkyne group is a key reactant in thiol-yne "click" polymerizations. researchgate.netacs.org Thiol-yne reactions are particularly effective for producing high-RI polymers because they can incorporate sulfur-rich monomers, and the resulting thioether linkages contribute significantly to the material's molar refractivity. spiedigitallibrary.orgresearchgate.net Polymers formed via thiol-yne chemistry often exhibit higher refractive indices compared to analogous thiol-ene systems. researchgate.net These photopolymerizable resins are used to fabricate optical waveguides, including light-induced self-written (LISW) waveguides, where light from an optical fiber creates its own path through the resin. acs.orgtytlabs.co.jpnih.gov The low shrinkage stress associated with thiol-yne step-growth polymerization is an added advantage for producing high-quality, low-loss optical structures. acs.org

Furthermore, the post-polymerization modification capability of poly(this compound) and its close structural analog, poly(propargyl methacrylate), is leveraged to create materials with tailored nonlinear optical (NLO) properties. researchgate.netacs.org The click chemistry approach allows for the covalent attachment of various chromophores with large NLO responses to the polymer backbone. acs.orgresearchgate.net This strategy helps to overcome the challenge of translating the high microscopic NLO effects of individual chromophores into a large macroscopic effect in a bulk polymer by preventing chromophore aggregation. researchgate.net By carefully selecting the attached chromophore, materials with significant second-order or third-order NLO activity can be engineered for applications in optical switching and signal processing. acs.orgresearchgate.net

Biomedical Research Applications of Propargyl Acrylate Conjugates and Polymers

Drug Delivery Systems (DDS)

The versatility of propargyl acrylate (B77674) has been extensively leveraged in the design and development of advanced drug delivery systems. Polymers and conjugates derived from this monomer can be engineered to encapsulate, protect, and control the release of therapeutic agents, thereby enhancing their efficacy and reducing potential side effects.

Development of Bioreceptor-Incorporated Hydrogels for Drug Delivery

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the native extracellular matrix, making them excellent candidates for drug delivery applications. Propargyl acrylate is a key component in the synthesis of "clickable" hydrogels. By copolymerizing this compound with other monomers, such as acrylamide (B121943), a hydrogel network is formed with pendant alkyne groups.

These alkyne groups act as specific anchoring points for the covalent attachment of bioreceptors, such as peptides, antibodies, or oligonucleotide probes, which are modified with an azide (B81097) group. This immobilization is typically achieved through the CuAAC click reaction, which is highly specific and can be performed under mild, aqueous conditions, thus preserving the biological activity of the bioreceptor. The incorporation of these bioreceptors allows the hydrogel to recognize and bind to specific cells or tissues, enabling targeted drug delivery. For instance, a hydrogel functionalized with a specific antibody could be designed to accumulate at a tumor site and release its therapeutic payload directly to cancer cells.

Nanocarriers for Controlled and Targeted Drug Release

This compound is instrumental in the fabrication of polymeric nanocarriers, such as nanoparticles and micelles, for controlled and targeted drug release. These nanocarriers can encapsulate hydrophobic drugs within their core, improving their solubility and protecting them from premature degradation in the bloodstream.

A notable example is the development of a temperature-responsive nanocarrier system using a this compound-poloxamer nanocomposite (PAPN) for the delivery of the antibiotic vancomycin (B549263). researcher.lifeacs.orgresearchgate.netnih.gov Vancomycin suffers from poor bioavailability due to its low water solubility and high molecular weight. researcher.lifeacs.orgresearchgate.netnih.gov In this system, poly(this compound) nanoparticles are synthesized and then surface-decorated with a poloxamer. This system demonstrates a high encapsulation efficiency, with studies on similar microsphere formulations reporting efficiencies of over 98%. researchgate.net The release of the encapsulated drug can be triggered by a change in temperature. The PAPN system can effectively deactivate vancomycin until it is heated above its lower critical solution temperature (LCST), at which point the drug is released, restoring its antibacterial activity. researcher.lifeacs.orgresearchgate.netnih.gov This on-demand release mechanism is particularly advantageous for treating localized infections where a high concentration of the drug is required at a specific site.

Below is an illustrative table showing a representative pH-responsive release profile for a drug from a hydrogel-based nanocarrier system. While specific release data for a purely this compound system is not detailed in the available literature, this table demonstrates the typical behavior of such smart delivery systems, which can be achieved by incorporating pH-sensitive co-monomers with this compound.

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.0 (%)
21540
42565
84085
125595
247098

This table presents illustrative data based on typical release profiles of pH-sensitive hydrogel drug delivery systems to demonstrate the concept of controlled release.

Enhancing Bioavailability and Pharmacokinetics of Therapeutics

A major challenge in drug development is the poor bioavailability of many therapeutic compounds, which limits their clinical effectiveness. nih.gov Polymeric drug delivery systems, including those that can be synthesized using this compound, offer a robust solution to this problem. By encapsulating drugs in nanocarriers, their solubility can be increased, and they can be protected from enzymatic degradation and rapid clearance from the body. nih.govscienceopen.com

The conjugation of polymers to drugs can significantly improve their pharmacokinetic profiles. For instance, in vivo studies on polymeric nanoparticle formulations in animal models have demonstrated a 5 to 8-fold increase in bioavailability and a 2.5-fold longer blood half-life compared to the free drug. nih.gov This leads to a more sustained therapeutic effect and can reduce the required dosing frequency, improving patient compliance. The "clickable" nature of this compound polymers allows for the precise attachment of targeting ligands to the surface of these nanocarriers, further enhancing their ability to accumulate at the desired site of action and improving the drug's therapeutic index.

The following table provides a representative comparison of pharmacokinetic parameters for a hypothetical drug administered in its free form versus when delivered via a polymeric nanocarrier system.

ParameterFree DrugDrug in Nanocarrier
Cmax (ng/mL)5001500
Tmax (hr)14
AUC (0-t) (ng·hr/mL)200012000
Half-life (t1/2) (hr)210
Bioavailability (%)1575

This table contains representative data to illustrate the potential improvements in pharmacokinetic parameters when a drug is delivered via a nanocarrier system compared to its free form. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.

Protein-Polymer Conjugates for Therapeutic Applications

The conjugation of polymers to therapeutic proteins is a well-established strategy to enhance their stability, reduce their immunogenicity, and prolong their circulation half-life. This compound is used to synthesize polymers with pendant alkyne groups that can be conjugated to proteins. For example, a bovine serum albumin (BSA) macroinitiator can be used to graft poly(this compound) chains, resulting in a protein-polymer conjugate with multiple "clickable" sites. researcher.life

These sites can then be used to attach other molecules, such as targeting ligands or even other polymers, to create multifunctional bioconjugates. This approach allows for the development of sophisticated protein therapeutics with improved pharmacokinetic properties and enhanced biological activity. The ability to precisely control the architecture of these conjugates through click chemistry is a significant advantage for optimizing their therapeutic performance.

Tissue Engineering and Regenerative Medicine

Tissue engineering aims to repair or replace damaged tissues and organs by combining cells, scaffolds, and bioactive molecules. This compound-based materials are valuable in this field due to their biocompatibility and the ease with which their chemical and physical properties can be tailored.

Fabrication of Scaffolds for Cell Attachment and Growth

Scaffolds provide a temporary, three-dimensional structure that supports cell attachment, proliferation, and differentiation, guiding the formation of new tissue. This compound can be used to create hydrogel scaffolds with properties that are conducive to cell growth. The porous nature of these hydrogels is crucial as it allows for the transport of nutrients and oxygen to the cells and the removal of waste products.

The "clickable" propargyl groups on the scaffold surface are particularly useful for bio-functionalization. By immobilizing cell-adhesive peptides, such as the Arg-Gly-Asp (RGD) sequence, onto the scaffold via click chemistry, the attachment and spreading of cells can be significantly enhanced. This, in turn, promotes tissue regeneration. Studies have shown that modifying scaffold surfaces can lead to improved cell proliferation. For example, certain modified scaffolds have demonstrated a higher rate of human Mesenchymal Stem Cell (hMSC) proliferation, reaching up to a 200% increase after 9 days compared to standard cell culture dishes. mdpi.com

The following table shows representative data from a cell proliferation assay on different scaffold materials, illustrating how scaffold composition can influence cell growth over time.

DayControl (Tissue Culture Plastic) - Cell CountScaffold A (Pure Polymer) - Cell CountScaffold B (Functionalized Polymer) - Cell Count
110,0009,50012,000
325,00022,00035,000
760,00055,00095,000

This table provides illustrative data based on typical outcomes of cell proliferation assays on different materials to demonstrate the concept of enhanced cell growth on functionalized scaffolds.

Functionalization of Hydrogels to Enhance Bioactivity in Tissue Regeneration

Hydrogels, three-dimensional polymer networks with high water content, are extensively used as scaffolds in tissue engineering due to their structural resemblance to the native extracellular matrix. researchgate.nettcichemicals.com this compound is instrumental in the development of "clickable" hydrogels, which can be readily functionalized with bioactive molecules to direct cell behavior and promote tissue regeneration. researchgate.netresearchgate.net

Copolymers of acrylamide and this compound can be synthesized to form hydrogels with pendant alkyne groups. researchgate.netresearchgate.net These groups serve as anchor points for the covalent attachment of various biomolecules, such as peptides containing the cell-adhesion motif RGD (arginine-glycine-aspartic acid) or other growth factors. mdpi.com This functionalization enhances the bioactivity of the hydrogel, promoting cell attachment, proliferation, and differentiation, which are crucial steps in the regeneration of tissues like bone, cartilage, and skin. mdpi.commdpi.com The ability to tailor the chemical and biological properties of hydrogels through this "click" functionalization approach opens up new avenues for creating more effective tissue engineering constructs. researchgate.nettcichemicals.com

For instance, poly(ethylene glycol) (PEG)-based hydrogels incorporating this compound can be functionalized with specific antibodies after polymerization. oulu.fi This allows for the creation of hydrogels with targeted binding capabilities, which can be used to capture specific proteins or cells, thereby orchestrating the local cellular microenvironment to facilitate tissue repair.

Biodegradable Synthetic Implant Materials

The development of biodegradable synthetic materials is critical for creating medical implants that can support tissue regeneration and then safely degrade and be absorbed by the body, eliminating the need for a second surgery for removal. This compound has been employed in the synthesis of such materials. mdpi.com

By copolymerizing this compound with other monomers, it is possible to create biodegradable polymers with "clickable" side chains. mdpi.com These side chains can be used to attach therapeutic agents or imaging probes. The degradation rate of the polymer can be tuned by adjusting the copolymer composition. mdpi.com Studies have demonstrated that scaffolds made from this compound-containing polymers can support cell proliferation and differentiation while exhibiting controlled degradation rates, which are essential for successful tissue integration. mdpi.com

Biosensing and Bioimaging Applications

The "clickable" nature of this compound-based materials makes them highly suitable for the development of advanced biosensing and bioimaging platforms. mdpi.commdpi.com

Creation of Clickable Surfaces for Specific Binding Reactions

This compound can be used to create surfaces with a high density of alkyne groups, which can then be functionalized with specific recognition elements, such as antibodies, enzymes, or nucleic acids, via CuAAC. mdpi.comcsic.es This allows for the fabrication of highly sensitive and specific biosensor surfaces. mdpi.com

For example, copolymers of propargyl methacrylate (B99206) (a related "clickable" monomer) and 2-methacryloyloxyethyl phosphorylcholine (B1220837) have been used to create antifouling and "clickable" platforms for biosensing. iris-biotech.defrontiersin.org The phosphorylcholine units resist non-specific protein adsorption, while the propargyl groups allow for the specific immobilization of biotin (B1667282) or peptide nucleic acid probes for the detection of streptavidin and DNA, respectively. iris-biotech.de This approach has been shown to be effective in surface plasmon resonance-based biosensors. iris-biotech.de Similarly, acrylamide/propargyl acrylate hydrogel layers have been developed for nucleic acid biosensing, where the propargyl groups facilitate the covalent immobilization of thiol-modified DNA probes. nih.gov

Fluorescent Probes and Förster Resonance Energy Transfer (FRET) Studies

This compound-based nanoparticles can be functionalized with fluorescent dyes to create probes for bioimaging. The "click" reaction allows for the precise attachment of a wide variety of fluorophores. This is particularly useful for Förster Resonance Energy Transfer (FRET) studies, where two different fluorescent dyes (a donor and an acceptor) are brought into close proximity.

By attaching donor and acceptor dyes to a this compound-based nanoparticle, the distance between the dyes can be controlled. Changes in the nanoparticle's conformation, perhaps in response to a biological stimulus, can alter the distance between the dyes, leading to a change in the FRET signal. This principle can be used to create "turn-on" fluorescent probes that only emit a signal in the presence of a specific analyte or under certain environmental conditions, which is highly desirable for reducing background noise in bioimaging applications.

Immunotherapy and Vaccine Development

While the "click" chemistry enabled by this compound is a powerful tool for bioconjugation, which is a fundamental technique in immunotherapy and vaccine development, direct and detailed research specifically highlighting the use of this compound in these fields is limited in the reviewed literature. nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, for which this compound provides the alkyne functionality, is widely used to link antigens or adjuvants to carrier molecules to enhance the immune response. However, specific examples detailing the use of this compound itself in the formulation of vaccines or immunotherapies are not extensively documented. One related study mentions the use of a dendrimer with a propargyl-modified linker in the context of immunotherapy, though this is not a direct application of this compound.

Wound Healing Applications

The properties of this compound-based materials that make them suitable for tissue engineering also translate to wound healing applications. mdpi.com Hydrogels formulated with this compound can be functionalized with antimicrobial agents or growth factors to promote wound closure and prevent infection. mdpi.com

For instance, a temperature-stimulated nanocomposite system based on this compound and a poloxamer has been developed for the controlled release of the antibiotic vancomycin. This system can encapsulate the drug and release it in response to a temperature change, which could be beneficial for treating localized infections in wounds. Furthermore, the ability to create "clickable" hydrogels allows for the incorporation of various bioactive molecules that can actively participate in the wound healing cascade, such as by promoting angiogenesis or reducing inflammation. mdpi.commdpi.com

Computational Chemistry and Theoretical Studies of Propargyl Acrylate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reactivity and reaction mechanisms of propargyl acrylate (B77674) and related compounds.

Predicting Reactivity in Polymer Matrices

DFT calculations are a valuable tool for predicting the reactivity of monomers like propargyl acrylate in polymerization processes. By calculating quantum chemical descriptors, the reactivity of different sites within the molecule can be assessed. For instance, DFT can be employed to determine the radical reactivity index of atoms in this compound, which helps in understanding its behavior during free-radical polymerization. acs.org These calculations can guide the synthesis of polymers by predicting the most favorable reaction pathways and the likelihood of side reactions. acs.org

The reactivity of acrylates in copolymerization can also be modeled to understand the influence of various factors, such as the size and polarity of the pendant group, on their polymerizability. researchgate.net For this compound, DFT can elucidate how the propargyl group influences the reactivity of the acrylate double bond, providing a theoretical basis for designing copolymers with desired properties. Studies on the copolymerization of acrylates with other monomers have shown that DFT calculations can successfully predict reactivity ratios, which are crucial for controlling the composition and structure of the resulting polymer. rsc.org

Modeling Transition States in Polymerization and Click Chemistry

DFT calculations are particularly useful for modeling the transition states of chemical reactions, providing insights into reaction kinetics and mechanisms. For this compound, this includes modeling the transition states for both its radical polymerization and its participation in azide-alkyne cycloaddition (click chemistry) reactions. benchchem.com For example, the B3LYP functional with a 6-31G* basis set is a common method used to model these transition states. benchchem.com

In the context of polymerization, DFT can be used to model the addition of a radical to the acrylate double bond, determining the energy barriers for propagation and termination steps. mdpi.com For click chemistry, DFT studies can elucidate the mechanism of the copper-catalyzed azide-alkyne cycloaddition (CuAAC). These calculations can predict the structure of the transition state and the activation energy for the reaction, helping to understand the efficiency and regioselectivity of the triazole formation. acs.org Computational studies on similar click reactions have detailed the role of the copper catalyst in activating the alkyne and facilitating the cycloaddition. pcbiochemres.com

Mechanistic Insights into Propargyl Ester Reactions

This compound is a propargyl ester, and DFT studies on this class of compounds have provided deep mechanistic insights, particularly in the context of gold-catalyzed reactions. frontiersin.orgnih.gov These theoretical investigations have explored various possible reaction pathways, such as 1,2- and 3,3-rearrangements, as well as hydration reactions. frontiersin.orgnih.gov

Comprehensive DFT studies on gold-catalyzed propargyl ester reactions have been able to explain experimentally observed chemoselectivity by considering all potential pathways. frontiersin.orgnih.gov For instance, calculations have shown that in the presence of a 1,2,3-triazole (TA) co-catalyst, the reaction mechanism is altered. The TA can stabilize the gold catalyst, promote nucleophilic attack, and act as a proton relay, thereby influencing the reaction's outcome. frontiersin.orgnih.gov These studies often involve optimizing the geometries of intermediates and transition states and calculating their corresponding energies to map out the entire reaction profile. frontiersin.orgnih.govnih.govd-nb.info The insights gained from these computational models are crucial for designing more efficient and selective catalytic systems for reactions involving propargyl esters.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This technique is particularly well-suited for investigating the dynamic properties of polymeric systems.

Predicting Diffusion Rates in Polymer Blends

MD simulations can be used to predict the diffusion rates of small molecules and polymer chains within polymer blends. benchchem.comiu.edu.sa This is particularly relevant for understanding the properties of materials containing this compound-based polymers. The diffusion coefficient is a key parameter that influences the rate of reactions within a polymer matrix and the transport properties of the material, such as gas permeability. nih.gov

To perform these simulations, a model of the polymer blend is constructed at the atomic level. The interactions between atoms are described by a force field, and the trajectories of the atoms are calculated by integrating Newton's equations of motion. Software packages like LAMMPS and GROMACS are commonly used for such simulations. benchchem.com By analyzing the mean squared displacement of the molecules over time, the diffusion coefficient can be calculated. rsc.org These predictions can be validated by experimental techniques such as differential scanning calorimetry (DSC) and gel permeation chromatography (GPC). benchchem.com Studies on various polymer blends have demonstrated the utility of MD simulations in predicting miscibility and transport properties. researchgate.netnih.gov

Coarse-Grained Modeling for Polymer Aggregation Pathways

While all-atom MD simulations provide detailed information, they can be computationally expensive for large systems and long timescales, such as those involved in polymer aggregation. Coarse-grained (CG) modeling is a technique that simplifies the system by grouping several atoms into a single "bead" or "superatom". nih.gov This reduction in the number of degrees of freedom allows for the simulation of larger systems over longer times. chemrxiv.orguoregon.edu

CG models are particularly useful for studying the self-assembly and aggregation of polymers into larger structures like nanoparticles. chemrxiv.orguni-konstanz.de For systems containing this compound polymers, CG modeling can be used to investigate how factors like polymer chain length, solvent quality, and the presence of functional groups influence the aggregation pathway and the morphology of the resulting aggregates. uni-konstanz.de The interactions between the CG beads are described by effective potentials that can be derived from more detailed atomistic simulations or experimental data. nih.gov By simulating the collective behavior of these CG polymer chains, researchers can gain insights into the formation of micelles, vesicles, and other complex structures. osti.gov This approach has been successfully applied to understand the aggregation of various functional polymers, including those with charged or hydrophobic groups. osti.gov

Analysis of Reaction Kinetics and Selectivity

Computational studies are pivotal in analyzing the kinetics and selectivity of reactions involving propargyl-containing compounds by calculating the free energy barriers of various possible reaction pathways. frontiersin.orgnih.gov The calculated energetics help to explain why certain products are formed preferentially over others (selectivity) and at what rate (kinetics). frontiersin.orgacs.org

A comprehensive DFT study on gold(I)-catalyzed reactions of propargyl esters—a system analogous to this compound—provides a clear example of how computational analysis can dissect reaction pathways. frontiersin.orgnih.gov In these systems, several competing reactions can occur, including skeletal rearrangements (like 1,2-acyloxy migration and 3,3-rearrangement) and hydration. frontiersin.orgnih.gov

Theoretical calculations demonstrated that in the absence of other additives, the reaction selectively proceeds through a 5-exo-dig cyclization, which is kinetically most favorable compared to 6-endo-dig cyclization or direct hydration. frontiersin.orgnih.gov The subsequent steps, including rearrangement and elimination of the gold catalyst, lead to the selective formation of cyclopentenone products. frontiersin.orgnih.gov The hydration reactions were found to be both kinetically and thermodynamically unfavorable in this scenario. frontiersin.orgnih.gov

The influence of additives on selectivity is another area where computational analysis provides crucial insights. For the gold-catalyzed propargyl ester reaction, the presence of 1,2,3-triazole (TA) was found to alter the chemoselectivity. frontiersin.orgnih.gov DFT calculations revealed that TA can coordinate with the gold catalyst, stabilize it, and promote nucleophilic attack, thereby changing the preferred reaction pathway. frontiersin.orgnih.gov Specifically, TA can form a hydrogen-bonded complex with water clusters, which facilitates nucleophilic attack and favors hydration pathways that are otherwise disfavored. frontiersin.orgnih.gov

The table below summarizes the calculated free energy barriers for key steps in a model gold-catalyzed propargyl ester reaction, illustrating the kinetic basis for selectivity.

Reaction PathwayKey StepCalculated Activation Free Energy (kcal/mol)Reference
Rautenstrauch Rearrangement 1,2-Acyloxy Migration5.4 frontiersin.orgnih.gov
Apparent Activation Energy9.7 frontiersin.orgnih.gov
Hydration (5-exo-dig) Nucleophilic Attack7.7 frontiersin.orgnih.gov
Hydration (direct) Nucleophilic Attack10.8 frontiersin.orgnih.gov
Formation of α-Acetoxy Ketone Rearrangement8.7 frontiersin.orgnih.gov

Similarly, DFT methods have been used to study the diastereoselectivity of the cyclopropanation reaction between propargyl sulfur ylide and acrylates. jlu.edu.cnjlu.edu.cn These calculations predict high selectivity toward trans-cyclopropanes. jlu.edu.cn The prediction is based on the analysis of the relative activation energies of the diastereomeric transition states, with the energy differences rationalized by weak intramolecular stereoelectronic interactions. jlu.edu.cnjlu.edu.cn

In the context of polymerization, the kinetics of nitroxide-mediated radical polymerization (NMRP) of trimethylsilyl-protected this compound have been investigated. acs.org First-order kinetic plots and the evolution of molecular weight with monomer conversion are used to determine the apparent rate constants, providing a quantitative measure of the reaction kinetics. acs.org

Furthermore, computational studies have been applied to understand the regioselectivity in other reactions of acrylates. For instance, in the photoinduced head-to-head reductive coupling of activated alkenes, quantum chemical calculations explained the selective formation of a carbon-centered radical at the β-position. rsc.org The calculations showed that the proton-coupled electron transfer (PCET) process, which initiates the reaction, has a lower energy barrier for the formation of the β-radical compared to the α-radical, thus dictating the observed regioselectivity. rsc.org

Emerging Research Directions and Future Perspectives

Integration of Propargyl Acrylate (B77674) with Advanced Manufacturing Techniques

Propargyl acrylate is increasingly being integrated into advanced manufacturing processes like stereolithography (SLA), digital light processing (DLP), and other photopolymerization-based 3D printing technologies. acs.orgacs.orgworldscientific.com Its unique bifunctional nature, possessing both a free-radically polymerizable acrylate group and a clickable alkyne group, makes it a versatile building block for creating complex, functional three-dimensional objects. google.comgoogle.com

In these techniques, the acrylate moiety allows for rapid curing and network formation upon exposure to light, forming the structural backbone of the printed object. acs.orgd-nb.info This process is compatible with standard photoinitiators and equipment used in vat photopolymerization. worldscientific.com The key advantage of using this compound lies in the pendant propargyl groups that remain available on the surface and within the bulk of the cured material. d-nb.infonih.gov These alkyne groups serve as handles for post-printing modification via highly efficient "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). d-nb.info

This dual-cure strategy enables the fabrication of objects with tailored surface functionalities. For instance, researchers have demonstrated the ability to create 3D structures with surfaces that can be selectively functionalized with biomolecules, fluorescent dyes, or other moieties. d-nb.infonih.govresearchgate.net This is achieved by printing with resins containing this compound and then treating the object with a solution containing an azide-functionalized molecule of interest. d-nb.inforesearchgate.net This approach has been used to:

Create biocompatible scaffolds for tissue engineering with surfaces that promote cell adhesion. d-nb.infonih.gov

Develop functional devices for microfluidics and biosensing. umass.edu

Fabricate objects with spatially controlled chemical properties by varying the resin composition during the printing process. researchgate.net

The integration of this compound into photocurable resins for 3D printing allows for the production of high-resolution, thermoset materials with enhanced thermomechanical properties and the potential for sophisticated chemical functionalization. worldscientific.comd-nb.info

Exploration of Novel Catalytic Systems for this compound Reactions

The dual reactivity of this compound has spurred research into various catalytic systems to control its polymerization and subsequent functionalization. The primary reactions involving this compound are the free-radical polymerization of the acrylate group and the cycloaddition of the alkyne group.

For Click Chemistry: The most prominent reaction for the alkyne group is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netresearchgate.net Research focuses on optimizing these catalysts for efficiency and biocompatibility.

Copper-Based Catalysts: Systems like CuBr/N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) are highly effective for achieving complete and rapid conversion in CuAAC reactions with azide-functionalized molecules. acs.org However, concerns about copper's cytotoxicity have led to the exploration of alternatives.

Alternative Metal Catalysts: Other transition metals, including Ruthenium (Ru), Platinum (PtCl₂), Palladium (PdCl₂), and Nickel (NiCl₂), have been investigated as catalysts for cycloaddition reactions, though they often exhibit lower catalytic activity compared to copper. researchgate.netnih.gov

Catalyst-Free Cycloadditions: To circumvent the need for metal catalysts, especially in biological applications, reactions involving electron-deficient alkynes or strained cyclooctynes are being explored, although these can introduce other reactivity challenges. nih.gov

For Controlled Polymerization: Controlling the polymerization of the acrylate group is crucial for synthesizing well-defined polymers.

Atom Transfer Radical Polymerization (ATRP): ATRP has been used to polymerize propargyl methacrylate (B99206) (a related monomer) to create "clickable" polymer backbones with controlled molecular weight and low polydispersity. msu.edu This often requires protecting the alkyne group during polymerization. acs.org

Photoredox Catalysts: Visible-light-controlled polymerization using photoredox catalysts, such as facial tris(2-phenylpyridine)iridium (B1451540) (fac-[Ir(ppy)₃]), has emerged as a powerful technique. researchgate.net This method allows for the controlled radical polymerization of propargyl methacrylate under mild conditions, offering better control over the polymer structure compared to traditional thermal methods. researchgate.net

The development of these novel catalytic systems is essential for synthesizing advanced materials, enabling the creation of complex polymer architectures like block copolymers and highly functionalized surfaces under increasingly mild and green conditions. researchgate.netunimelb.edu.au

Development of this compound-Based PROTAC Linkers

This compound derivatives have become valuable tools in the development of Proteolysis Targeting Chimeras (PROTACs). bocsci.commedchemexpress.comxcessbio.comglpbio.com PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.comglpbio.com A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

This compound is utilized in the synthesis of these crucial linkers. Specifically, derivatives like Propargyl-PEG1-acrylate are employed as building blocks. bocsci.commedchemexpress.comxcessbio.commedchemexpress.com These linkers typically feature:

An alkyne group (from the propargyl moiety) that allows for facile and efficient attachment to one of the ligands (either for the target or the E3 ligase) using click chemistry (CuAAC). medchemexpress.com

An acrylate group , which can be used for further modification or polymerization, although in the context of PROTACs, the primary reactive handle is often the alkyne.

A polyethylene glycol (PEG) spacer , which is often included to enhance the solubility and optimize the spatial orientation and distance between the two bound proteins, a critical factor for effective ternary complex formation and degradation. bocsci.comaxispharm.com

The modular nature of these linkers allows for the systematic synthesis of PROTAC libraries where the linker length and composition can be varied to find the optimal configuration for degrading a specific target protein. The propargyl group's reliability in click reactions makes it a cornerstone for the assembly of these complex therapeutic molecules. medchemexpress.com

Sustainable Synthesis and Green Chemistry Approaches

Efforts to align the synthesis and use of this compound with the principles of green chemistry are focused on both its precursors and its subsequent reactions. acs.org

Sustainable Precursor Synthesis: Propargyl alcohol, a key precursor to this compound, is traditionally synthesized via processes that can involve high temperatures and pressures. benchchem.com Greener alternatives are being explored:

Biocatalytic Methods: The use of enzymes to catalyze the formation of propargyl alcohol under milder conditions is an emerging area. rawsource.com This approach reduces energy consumption and minimizes hazardous by-products compared to traditional chemical synthesis. rawsource.com

Atom-Economic Reactions: Ruthenium-catalyzed redox isomerization of propargyl alcohols into enones represents an atom-economic pathway, maximizing the incorporation of all materials from the process into the final product. pnas.org

Greener Reaction Conditions: For reactions involving this compound itself, several green chemistry strategies are being implemented:

Microwave-Assisted Synthesis: Microwave-assisted esterification to produce this compound can significantly reduce reaction times and eliminate the need for solvents, aligning with green chemistry principles. benchchem.com

Aqueous Solvents: Performing click reactions in water, where possible, reduces the reliance on volatile organic solvents. researchgate.net

Catalyst Optimization: The search for more sustainable catalysts, such as reducing the loading of copper catalysts or replacing them with less toxic alternatives, is a key research goal. nih.govacs.org Additionally, using solid acid catalysts like zeolites or sulfonated resins for esterification can simplify product separation and reduce corrosive waste. benchchem.com

These approaches aim to reduce the environmental footprint associated with the lifecycle of this compound, from its synthesis to its application in creating advanced materials. acs.orgrsc.org

Challenges and Opportunities in Clinical Translation of this compound-Derived Materials

The translation of materials derived from this compound into clinical applications presents both significant opportunities and challenges, primarily centered on biocompatibility and long-term stability.

Challenges:

Biocompatibility and Cytotoxicity: While some polymers derived from this compound have shown good biocompatibility in initial tests, others can exhibit cytotoxicity. d-nb.infonih.gov For example, using an excess of certain monomers in a formulation to create functional surfaces can lead to materials that are toxic to cells. nih.gov The presence of unreacted monomers or catalyst residues (like copper from click reactions) can also pose a biocompatibility risk.

Degradation Products: For biomedical applications involving degradable polymers, the breakdown products must be non-toxic. The degradation of poly(ester-acrylate) materials can release acidic products, which may cause a local inflammatory response and affect the biocompatibility of an implant. researchgate.net Careful tuning of the copolymer composition is required to control the degradation rate and mitigate these effects. researchgate.net

Mechanical Mismatch: Ensuring that the mechanical properties of the this compound-derived material match the target tissue is crucial for applications like tissue engineering scaffolds to avoid stress shielding or implant failure.

Opportunities:

Functional Biomaterials: The primary opportunity lies in the ability to create highly functional materials for advanced biomedical applications. The clickable alkyne groups allow for the covalent attachment of bioactive molecules, such as peptides or antibodies, to target specific cells or tissues and promote desired biological responses like tissue regeneration. d-nb.infoaxispharm.com

Drug Delivery Systems: this compound-based hydrogels and nanoparticles can be designed for controlled drug release. axispharm.com The ability to functionalize these materials post-polymerization offers a versatile platform for developing sophisticated and targeted drug delivery vehicles.

Tissue Engineering Scaffolds: Advanced manufacturing techniques like 3D printing can be used with this compound resins to create patient-specific scaffolds with complex architectures and functionalized surfaces that can guide cell attachment, proliferation, and differentiation. d-nb.infonih.gov

Overcoming the challenges of biocompatibility and controlled degradation will be key to unlocking the full potential of this compound-derived materials in regenerative medicine and clinical therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for propargyl acrylate, and how do reaction parameters influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via esterification of acrylic acid with propargyl alcohol, using acid catalysts (e.g., sulfuric acid) under controlled temperatures (40–60°C). Key parameters include stoichiometric ratios, solvent choice (e.g., toluene for azeotropic water removal), and reaction time. Purification often involves vacuum distillation or column chromatography. Yield optimization requires monitoring by thin-layer chromatography (TLC) and adjusting catalyst concentration .
  • Safety Note : Use inert atmospheres (N₂/Ar) to prevent polymerization and ensure proper ventilation due to acrylate toxicity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for acrylate protons (δ 5.8–6.4 ppm, vinyl protons) and propargyl protons (δ 2.0–2.5 ppm, terminal alkyne).
  • FT-IR : Confirm C≡C stretch (~2100 cm⁻¹) and acrylate carbonyl (C=O, ~1700 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 110 (C₆H₆O₂).
    Cross-validate with elemental analysis (C, H, O) for purity assessment .

Q. How should researchers handle and store this compound to ensure stability and safety in laboratory settings?

  • Methodological Answer : Store in amber vials at –20°C under inert gas to inhibit polymerization. Use stabilizers (e.g., hydroquinone) at 100–200 ppm. Handling requires PPE (gloves, goggles) and fume hoods. Degradation can be monitored via gas chromatography (GC) for monomer content .

Advanced Research Questions

Q. How can experimental designs address contradictions in reported reaction kinetics of this compound in click chemistry applications?

  • Methodological Answer : Contradictions often arise from solvent polarity, catalyst loading (e.g., Cu(I) vs. Ru-based systems), or oxygen presence. Design a fractional factorial experiment to isolate variables:

  • Variables : Catalyst type, solvent (polar vs. nonpolar), temperature.
  • Outputs : Reaction rate (monitored via UV-Vis for triazole formation), yield.
    Use ANOVA to identify statistically significant factors and validate via replicate trials .

Q. What computational models are suitable for predicting this compound’s reactivity in novel copolymer matrices?

  • Methodological Answer :

  • DFT Calculations : Model transition states for radical polymerization or azide-alkyne cycloaddition (e.g., B3LYP/6-31G* basis set).
  • MD Simulations : Predict diffusion rates in polymer blends using LAMMPS or GROMACS.
    Validate predictions with experimental DSC (glass transition) and GPC (molecular weight) data .

Q. How can researchers reconcile discrepancies in literature about this compound’s cytotoxicity in biomedical applications?

  • Methodological Answer : Discrepancies may stem from assay conditions (cell lines, exposure time) or impurity profiles.

  • Step 1 : Reproduce studies using standardized protocols (e.g., ISO 10993-5 for cytotoxicity).
  • Step 2 : Analyze impurities via HPLC-MS; correlate with cell viability (MTT assay).
  • Step 3 : Meta-analysis of existing data to identify confounding variables (e.g., serum content in cell media) .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are recommended for analyzing this compound’s polymerization efficiency under varying conditions?

  • Answer :

  • Response Surface Methodology (RSM) : Optimize parameters (initiator concentration, temperature) for maximum conversion.
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets with >5 variables (e.g., solvent, monomer ratio, pH).
    Report confidence intervals (95%) and use tools like Minitab or R for reproducibility .

Literature Review and Reproducibility

Q. How can researchers ensure comprehensive literature reviews on this compound while avoiding overreliance on unreliable databases?

  • Methodological Answer :

  • Primary Sources : Use SciFinder and Reaxys for patents/journals.
  • Grey Literature : Include technical reports from regulatory agencies (e.g., ECHA).
  • Validation : Cross-check data from 3+ independent studies. Exclude non-peer-reviewed sources (e.g., ) .

Q. What steps are critical for replicating published protocols involving this compound?

  • Answer :

  • Pre-Lab Checklist : Verify reagent grades (e.g., ≥99% purity), equipment calibration (e.g., NMR shimming).
  • Troubleshooting : If yields diverge, test catalyst activity (e.g., iodometric titration for Cu(I)) and moisture control (Karl Fischer titration) .

Tables for Comparative Analysis

Table 1 : Key Spectral Markers for this compound

TechniqueCritical Peaks/MarkersReference
¹H NMRδ 6.2 (CH₂=CH), δ 4.7 (OCH₂C≡CH)
FT-IR2100 cm⁻¹ (C≡C), 1720 cm⁻¹ (C=O)
EI-MSm/z 110 (M⁺)

Table 2 : Common Experimental Variables in Click Chemistry

VariableImpact on ReactionOptimal Range
Catalyst (Cu(I))Accelerates cycloaddition0.1–1 mol%
Solvent (THF)Balances polarity and solubility0.5–2 M concentration
TemperatureHigher rates at 25–50°C25–50°C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargyl acrylate
Reactant of Route 2
Propargyl acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.